molecular formula C10H11N3O3 B1385734 2-(3-Oxo-1-piperazinyl)isonicotinic acid CAS No. 1019323-66-0

2-(3-Oxo-1-piperazinyl)isonicotinic acid

Cat. No.: B1385734
CAS No.: 1019323-66-0
M. Wt: 221.21 g/mol
InChI Key: LFMRYSRRMJHYML-UHFFFAOYSA-N
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Description

2-(3-Oxo-1-piperazinyl)isonicotinic acid is a chemical compound with the empirical formula C10H11N3O3 and a molecular weight of 221.21 g/mol . This compound features a piperazine ring with a keto group at the 3-position and an isonicotinic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit antibacterial activity , suggesting that the compound may target bacterial cells.

Mode of Action

It’s worth noting that similar compounds have been shown to inhibit bacterial growth . The compound may interact with its targets, leading to changes that inhibit the growth and proliferation of bacteria.

Biochemical Pathways

Based on the antibacterial activity of similar compounds , it can be inferred that the compound may interfere with essential biochemical pathways in bacteria, leading to their inhibition.

Result of Action

Based on the antibacterial activity of similar compounds , it can be inferred that the compound may lead to the inhibition of bacterial growth and proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxo-1-piperazinyl)isonicotinic acid typically involves the reaction of isonicotinic acid with piperazine derivatives under controlled conditions. One common method involves the use of thionyl chloride as a reagent to facilitate the formation of the piperazine ring . The reaction is usually carried out in a solvent such as toluene at low temperatures (-10 to -15°C) to ensure the stability of the intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as crystallization and chromatography ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxo-1-piperazinyl)isonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxyl derivatives, substituted piperazines, and various oxides depending on the reaction conditions and reagents used .

Scientific Research Applications

2-(3-Oxo-1-piperazinyl)isonicotinic acid is utilized in several scientific research fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Oxo-1-piperazinyl)isonicotinic acid is unique due to the presence of both the piperazine ring and the isonicotinic acid moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various research fields and potential therapeutic uses .

Properties

IUPAC Name

2-(3-oxopiperazin-1-yl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c14-9-6-13(4-3-12-9)8-5-7(10(15)16)1-2-11-8/h1-2,5H,3-4,6H2,(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMRYSRRMJHYML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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